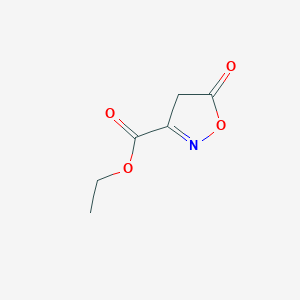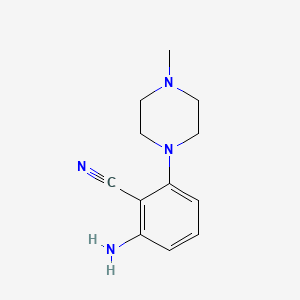
2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid
Vue d'ensemble
Description
2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid, also known as ‘4-pyridyl-1H-imidazole-5-carboxylic acid’ is a heterocyclic compound that contains both imidazole and pyridine moieties. It has received significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is not well understood. However, it has been suggested that its imidazole and pyridine moieties may play a role in its potential applications as a fluorescent probe for metal ion detection.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid. However, it has been reported to have low toxicity, making it a promising candidate for further investigation in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is its potential application as a fluorescent probe for metal ion detection. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is the lack of information on its mechanism of action and potential side effects in biological systems.
Orientations Futures
There are several future directions for the investigation of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid. One potential direction is to further explore its potential applications as a fluorescent probe for metal ion detection. Additionally, its potential applications in other scientific fields, such as catalysis and materials science, could be investigated. Further studies are also needed to understand its mechanism of action and potential side effects in biological systems.
Conclusion
In conclusion, 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has received significant attention in recent years due to its potential applications in scientific research. Its easy synthesis and low toxicity make it a promising candidate for further investigation in various scientific fields. Further studies are needed to fully understand its mechanism of action and potential applications in biological systems.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid has been investigated for its potential applications in scientific research. One of its most promising applications is as a fluorescent probe for the detection of metal ions. In a study by Wang et al. (2019), they synthesized a novel fluorescent probe based on 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid that exhibited high selectivity and sensitivity for the detection of Cu2+ ions in water.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNTCURSBQOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496712 | |
| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |
CAS RN |
34626-06-7 | |
| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)







